6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The imidazopyridine scaffold is a fused bicyclic structure that combines an imidazole ring with a pyridine ring, making it a versatile framework for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine typically involves the construction of the imidazole ring followed by the introduction of the hydrazinyl and methyl groups. One common method involves the cyclization of 2,3-diaminopyridine with appropriate carbonyl compounds. For example, the reaction of 2,3-diaminopyridine with formaldehyde can yield the imidazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for imidazopyridines often rely on scalable and efficient synthetic routes. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, to introduce various substituents onto the imidazopyridine core .
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, hydrogen gas with palladium on carbon.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while nucleophilic substitution can introduce various alkyl or aryl groups onto the imidazopyridine ring .
Scientific Research Applications
6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of purines.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, imidazopyridines are known to act as GABA_A receptor agonists, influencing neurotransmission in the central nervous system. Additionally, they can inhibit enzymes such as aromatase and proton pumps, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine include:
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its mutagenic properties.
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: Used in synthetic chemistry as a building block.
Uniqueness
What sets this compound apart is its hydrazinyl group, which can participate in unique chemical reactions and interactions, enhancing its potential as a versatile scaffold for drug design and other applications.
Properties
Molecular Formula |
C7H9N5 |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)hydrazine |
InChI |
InChI=1S/C7H9N5/c1-4-10-6-2-5(12-8)3-9-7(6)11-4/h2-3,12H,8H2,1H3,(H,9,10,11) |
InChI Key |
VFYAJYIYWHVXFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=N2)NN |
Origin of Product |
United States |
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